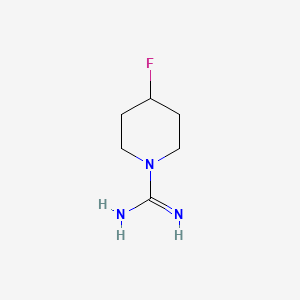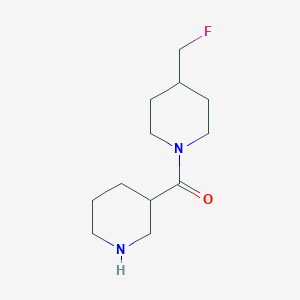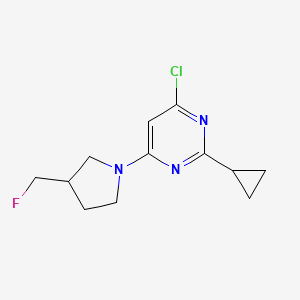
4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C12H15ClFN3. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Pharmacophore Design and Inhibitory Activity
Compounds with a pyrimidine scaffold, such as 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine, have been explored for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of such compounds reveal their potential in pharmacophore development for higher binding selectivity and potency against p38 MAP kinase, compared to reference compounds like SB203580. This has led to advancements in understanding the molecular interactions and structural requirements for the development of potent kinase inhibitors (Scior et al., 2011).
Synthesis of Pyrimidine Scaffolds
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to this compound, highlights the utility of hybrid catalysts in medicinal and pharmaceutical industries. These scaffolds are pivotal for broader synthetic applications and bioavailability, emphasizing the importance of innovative synthetic pathways that employ diversified catalysts for the development of lead molecules (Parmar et al., 2023).
Biological Significance and Optical Sensors
Pyrimidine derivatives, including structures similar to this compound, serve as exquisite sensing materials owing to their capacity to form coordination and hydrogen bonds. These derivatives not only have a range of biological and medicinal applications but also function as optical sensors, underlining their versatility and significance in the development of new sensing probes (Jindal & Kaur, 2021).
Anti-inflammatory and Anti-Alzheimer's Agents
Research developments have also illuminated the anti-inflammatory activities and structure-activity relationships of pyrimidine derivatives. These compounds exhibit potent anti-inflammatory effects through their inhibitory response against key inflammatory mediators, providing insights for the development of novel anti-inflammatory agents (Rashid et al., 2021). Furthermore, pyrimidine scaffolds have been investigated for their medicinal perspectives as anti-Alzheimer's agents, emphasizing their potential in the treatment of neurological disorders (Das et al., 2021).
Optoelectronic Materials
The inclusion of pyrimidine fragments in π-extended conjugated systems demonstrates their value in creating novel optoelectronic materials. These materials are essential for the development of organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, highlighting the diverse applications of pyrimidine derivatives beyond their biological activities (Lipunova et al., 2018).
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-[3-(fluoromethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3/c13-10-5-11(16-12(15-10)9-1-2-9)17-4-3-8(6-14)7-17/h5,8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFANGQIKENMPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





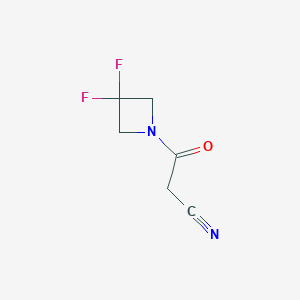

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)
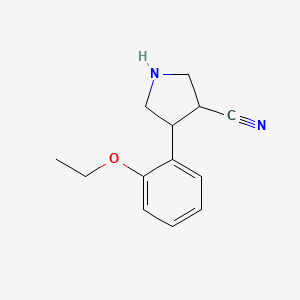
![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)

